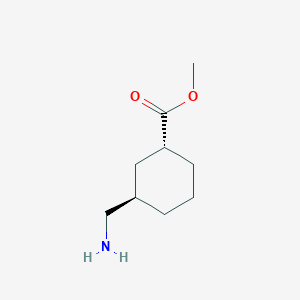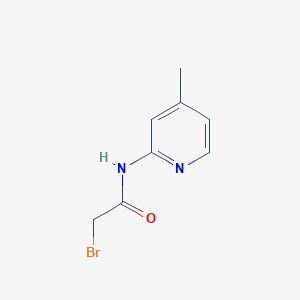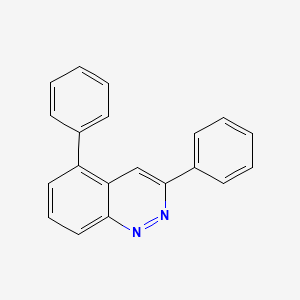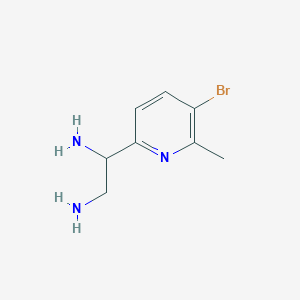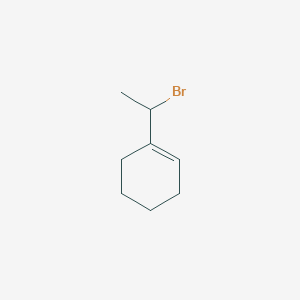
1-(1-Bromoethyl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)cyclohex-1-ene is an organic compound with the molecular formula C8H13Br It is a derivative of cyclohexene, where a bromoethyl group is attached to the first carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-ethylcyclohexene using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, resulting in the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Alcohols or ethers.
Elimination: Cyclohexene derivatives.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
1-(1-Bromoethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)cyclohex-1-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-Bromocyclohexene: Similar structure but lacks the ethyl group.
1-(Bromomethyl)cyclohexene: Similar structure but with a bromomethyl group instead of a bromoethyl group.
Cyclohexene: The parent compound without any bromine or ethyl substituents.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-(1-bromoethyl)cyclohexene |
InChI |
InChI=1S/C8H13Br/c1-7(9)8-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3 |
InChI Key |
UNXFRBVFFVWSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


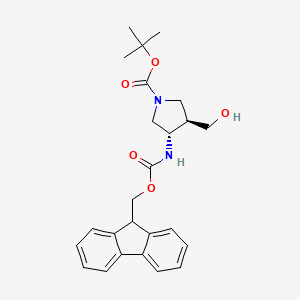
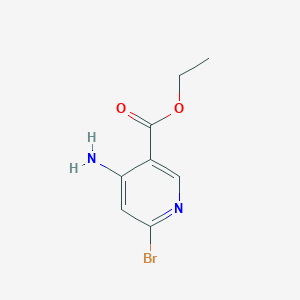
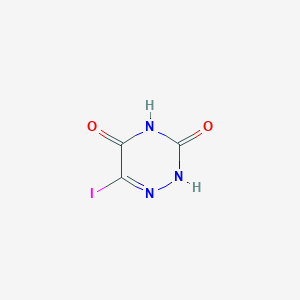
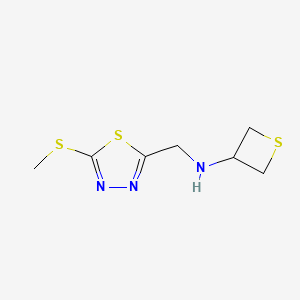
![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B12986658.png)
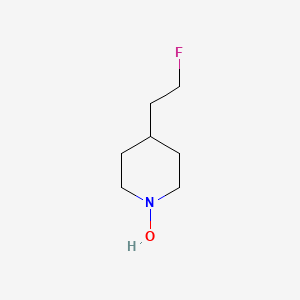
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12986661.png)
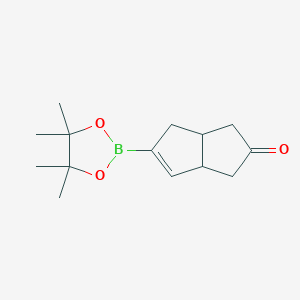
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12986674.png)

